5H-Oxazolo[3,2-A]pyridin-5-OL
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
201532-30-1 |
|---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
5H-[1,3]oxazolo[3,2-a]pyridin-5-ol |
InChI |
InChI=1S/C7H7NO2/c9-6-2-1-3-7-8(6)4-5-10-7/h1-6,9H |
InChI Key |
JJWPRLJAQAEGBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(N2C=COC2=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 5h Oxazolo 3,2 a Pyridin 5 Ol and Analogous Structures
Strategies for the Construction of the Oxazolo[3,2-A]pyridine (B1258410) Core
The formation of the fused oxazolo[3,2-a]pyridine ring system is a key step in the synthesis of these compounds. Various cyclization strategies have been developed to achieve this, each with its own advantages and applications.
Cyclization Reactions of N-Phenacylated Pyridones to form Oxazolo[3,2-A]pyridinium Salts
A standard and effective method for the synthesis of oxazolo[3,2-a]pyridinium salts is the cyclization of N-phenacyl-2-pyridones. mdpi.com This reaction is typically achieved through cyclodehydration, a process that involves the removal of a water molecule to form the fused ring system.
The procedure often involves dissolving the N-phenacylpyridone precursor in a strong protic acid, such as concentrated sulfuric acid, which facilitates the intramolecular cyclization. The resulting oxazolopyridinium salt can then be precipitated by the addition of an acid with a non-nucleophilic counter-ion, like perchloric acid. researchgate.net However, for substrates sensitive to water, such as those bearing nitro groups, a modified water-free workup is necessary. In such cases, the reaction mixture is poured into an anhydrous solvent like diethyl ether to induce precipitation of the desired salt. researchgate.net
The reaction of 5-nitro-2-pyridone with phenacyl bromides can selectively yield N-phenacylated pyridones, which then undergo this cyclization to form 6-nitrooxazolo[3,2-a]pyridinium salts. researchgate.net The presence of the nitro group significantly influences the reactivity of the resulting pyridinium (B92312) salt. mdpi.com
Enantioselective Synthesis of Hexahydro-Oxazolo[3,2-A]pyridin-5-one Derivatives
Chiral, non-racemic hexahydro-oxazolo[3,2-a]pyridin-5-ones are valuable synthetic intermediates, particularly for the asymmetric synthesis of alkaloids. nih.gov The stereochemistry of these fused ring systems plays a crucial role in directing subsequent stereoselective bond formations at the carbon atom adjacent to the nitrogen. nih.gov
An efficient methodology has been developed for the enantiopure synthesis of (3R,2aR)-(-)-3-phenyl-hexahydro-oxazolo[3,2-a]pyridin-5-one. researchgate.net This method provides a reliable route to optically active building blocks that can be utilized in the synthesis of natural products such as (S)-(+)-coniine. researchgate.net The precise stereochemical control is essential for the biological activity of the final target molecules.
| Compound | Chirality | Significance |
| (3R,2aR)-(-)-3-phenyl-hexahydro-oxazolo[3,2-a]pyridin-5-one | Enantiopure | Key intermediate for the asymmetric synthesis of alkaloids like (S)-(+)-coniine. researchgate.netnih.gov |
Condensation Reactions of 2-Hydroxymethylpiperidine for Hexahydro-Oxazolo[3,4-a]pyridines
The condensation of 2-hydroxymethylpiperidine (2-HMP) with various aldehydes provides a straightforward route to hexahydro-oxazolo[3,4-a]pyridines. nih.gov This reaction proceeds under mild conditions and generally affords good yields of the bicyclic products. nih.gov The reaction likely proceeds through the formation of a transient hemiaminal and an iminium ion, which then undergoes intramolecular cyclization. rsc.orgmdpi.com
Optimization of the reaction conditions has been explored, considering variables such as the solvent, the presence of an acid catalyst, and the use of a dehydrating agent. nih.gov Mild conditions, such as using anhydrous magnesium sulfate in dichloromethane or toluene at room temperature, have been found to be effective. rsc.org
Below is a table summarizing the synthesis of various hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines from the condensation of 2-hydroxymethylpiperidine with different aldehydes.
| Aldehyde | Solvent | Product Yield |
| Formaldehyde | Toluene | High |
| Acetaldehyde | Dichloromethane | High |
| Propanal | Toluene | High |
| Butanal | Dichloromethane | High |
| Isobutanal | Toluene | High |
| Pentanal | Dichloromethane | High |
| Hexanal | Toluene | High |
| Heptanal | Dichloromethane | High |
| Octanal | Toluene | High |
| Nonanal | Dichloromethane | High |
| Decanal | Toluene | High |
| Undecanal | Dichloromethane | High |
| Dodecanal | Toluene | High |
Precursor Synthesis and Functionalization Strategies
Preparation of N-Phenacylpyridones as Key Intermediates
N-phenacylpyridones are the direct precursors for the cyclization reaction to form oxazolo[3,2-a]pyridinium salts. mdpi.com A common method for their preparation is the N-alkylation of 2-pyridones with phenacyl halides, such as phenacyl bromide. mdpi.com
For instance, the selective N-phenacylation of 5-nitro-2-pyridone can be achieved by first treating the pyridone with a base, such as sodium hydroxide (B78521) in methanol, to form the corresponding salt. This is then followed by the addition of phenacyl bromide, and the reaction mixture is refluxed to afford the desired N-phenacyl-5-nitro-2-pyridone. mdpi.com
Introduction of Electron-Withdrawing Groups for Reactivity Modulation in Oxazolo[3,2-A]pyridine Systems
The introduction of electron-withdrawing groups onto the pyridine (B92270) ring of the oxazolo[3,2-a]pyridine system can dramatically alter its reactivity. mdpi.com For example, the presence of a nitro group at the 6-position makes the pyridine ring more susceptible to nucleophilic attack. mdpi.com
This increased π-deficiency in the 6-nitro-substituted oxazolo[3,2-a]pyridinium salts leads to different reaction outcomes with nucleophiles compared to the unsubstituted analogs. mdpi.com While unsubstituted oxazolo[3,2-a]pyridinium salts typically undergo cleavage of the oxazole (B20620) ring upon reaction with nucleophiles like ammonia (B1221849), the 6-nitro derivatives can lead to the opening of the pyridine ring, forming novel butadiene derivatives. mdpi.comresearchgate.net This modulation of reactivity highlights the importance of strategic functionalization in directing the course of chemical transformations. mdpi.com
One-Pot Synthetic Approaches for Fused Oxazolo/Thiazolo[3,2-a]pyrimidin-7-ones
The synthesis of fused heterocyclic compounds, such as oxazolo[3,2-a]pyrimidin-7-ones and their thiazolo analogues, has been significantly advanced through the development of one-pot methodologies. These approaches offer considerable advantages, including operational simplicity, reduced reaction times, and often higher yields by avoiding the isolation of intermediates.
An efficient and versatile one-pot method has been described for the preparation of novel fluorinated thiazolo- and oxazolo[3,2-a]pyrimidin-7-ones. nih.gov This process involves the reaction of 2-aminothiazoles or 2-amino-oxazoles with fluorinated alkynoates. nih.gov The transformation is conducted under transition-metal-free conditions and produces new fluorinated cyclized products in good to excellent yields. nih.gov The procedure begins with dissolving the 2-amino-oxazole derivative in dry methanol under an inert argon atmosphere. The solution is cooled to 0 °C before the dropwise addition of a fluorinated alkyne. The mixture is then allowed to warm to room temperature and subsequently heated to 70 °C for 12 hours. nih.gov This approach stands in contrast to classical methods which often suffer from drawbacks like a lack of generality, poor regioselectivity, and the use of expensive or less available reagents. nih.gov
Similarly, efficient one-pot methods have been developed for other related fused systems. For instance, 2,4-diaryl-6,7,8,9-tetrahydro-4H-benzo nih.govwikipedia.orgthiazolo[3,2-a]pyrimidine hydrobromides can be synthesized via a one-pot reaction involving the α-bromination of cyclohexanone with N-Bromosuccinamide (NBS), followed by cyclization with 3,4-dihydropyrimidine-2(1H)-thiones in the presence of p-toluenesulfonic acid (PTSA). nih.gov This method is noted for its simple, inexpensive experimental procedure, short reaction time, and good yields. nih.gov
These one-pot strategies represent a significant step forward in the synthesis of complex heterocyclic scaffolds, providing streamlined access to a variety of functionalized molecules.
Functionalization of Fused Scaffolds via Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) in Related Systems
The functionalization of pre-formed fused heterocyclic scaffolds is crucial for creating diverse chemical libraries for various applications. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for this purpose, enabling the formation of new carbon-carbon bonds.
The N-fused scaffolds of thiazolo- and oxazolo[3,2-a]pyrimidin-7-ones, synthesized via the one-pot method mentioned previously, have been successfully functionalized using these cross-coupling techniques. nih.gov This allows for the introduction of a wide range of substituents, leading to highly diverse molecular architectures. nih.gov
Suzuki-Miyaura Reaction: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound (like a boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govmdpi.com This reaction has been widely applied in the synthesis of highly functionalized heteroaromatics. researchgate.net The efficiency of the palladium-based catalyst is highly dependent on the nature of the coordinated ligands, the solvent, and the reactivity of the aryl halides. mdpi.com For example, the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles can be challenging but has been achieved under mild conditions using specific precatalysts. nih.gov The reaction conditions often involve a palladium source, a phosphine ligand (such as SPhos), a base (like potassium phosphate), and a solvent system (e.g., dioxane and water). nih.govresearchgate.net
Sonogashira Reaction: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst in the presence of a base, typically an amine like diethylamine which can also serve as the solvent. wikipedia.orglibretexts.org This reaction is instrumental in forming carbon-carbon bonds to create conjugated enynes and arylalkynes under mild, room-temperature conditions. wikipedia.orglibretexts.org To prevent the undesired homocoupling of acetylene derivatives (Glaser coupling), the reaction is typically run under an inert atmosphere. wikipedia.org Copper-free variations of the Sonogashira reaction have also been developed to circumvent this side reaction. wikipedia.org This methodology has been used to functionalize various heterocyclic systems, including the successful coupling of (hetero)aryl fluorosulfates with terminal alkynes using a DPPF/[Pd(cinnamyl)Cl]2 catalyst system without a copper additive. nih.gov
Methodological Advancements and Efficiency in Synthesis
Optimization of Reaction Conditions (e.g., Catalysis, Solvents, Temperature)
A highly efficient five-component cascade reaction for the synthesis of functionalized thiazolo[3,2-a]pyridine derivatives highlights the advantages of methodological optimization. rsc.org This process, which involves domino N,S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization sequences, is lauded for its operational facility, use of available and economical starting materials, avoidance of toxic solvents, and high yields. rsc.org
The use of microwave irradiation represents another significant advancement. For example, a rapid and high-yielding synthesis of 5-substituted thiazoles via the Suzuki–Miyaura cross-coupling reaction was achieved using microwave heating in an aqueous medium without an organic co-solvent. rsc.org Similarly, an eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides was established under catalyst-free microwave conditions, resulting in good-to-excellent yields in short reaction times. nih.gov
The table below summarizes various optimized reaction conditions for the synthesis and functionalization of related heterocyclic systems.
| Reaction Type | Catalyst/Reagents | Solvent | Temperature | Key Advantages |
| Oxazolo[3,2-a]pyrimidin-7-one Synthesis | Transition-metal-free | Methanol | 70 °C | Good to excellent yields, versatile for fluorinated derivatives. nih.gov |
| Thiazolo[3,2-a]pyridine Synthesis | Five-component cascade | Ethanol | Reflux | High efficiency, atom economy, no toxic solvents, high yields. rsc.org |
| Suzuki-Miyaura Coupling | Pd(OAc)2 / SPhos, K3PO4 | Toluene / DMF/H2O | 60-110 °C | Versatile for C-C bond formation on heteroaromatics. nih.govmdpi.comresearchgate.net |
| Microwave-Assisted Suzuki Coupling | Pd(PPh3)4, TBAB, K2CO3 | Water | Microwave | Rapid, high-yielding, environmentally friendly. rsc.org |
| Microwave-Assisted Triazolopyridine Synthesis | Catalyst-free | Toluene | 140 °C (MW) | Eco-friendly, short reaction time, broad substrate scope. nih.gov |
| Oxazolo[3,2-a]pyridinium Salt Synthesis | H2SO4 (cyclization) | Acetonitrile | 60 °C | Allows for synthesis of nitro-substituted derivatives. mdpi.com |
Practical Preparations of Related Oxazolo-Fused Pyrimidine (B1678525) Derivatives
The development of practical and scalable synthetic routes is essential for the exploration of oxazolo-fused pyrimidine derivatives. Research in this area has focused on creating versatile building blocks and employing efficient cyclization and functionalization strategies.
One practical approach involves the synthesis of 6-nitrooxazolo[3,2-a]pyridinium salts. The synthesis starts with the selective N-phenacylation of 5-nitro-2-pyridone. The resulting N-phenacylpyridones then undergo cyclization to form the desired 6-nitrooxazolo[3,2-a]pyridinium salts. mdpi.com These salts are reactive intermediates that can engage with various nucleophiles. For instance, reaction with ammonia and aliphatic amines leads to products of pyridine ring opening, while reaction with water results in the hydrolytic cleavage of the oxazole fragment, returning the N-phenacylpyridone starting material. mdpi.com
Another relevant example is the synthesis of novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives. This pathway begins with a functionalized oxazole, specifically a C(2)-functionalized 5-aminooxazole-4-carbonitrile, which serves as a versatile building block. The pyrimidine ring is then constructed in a two-step process. The initial reaction of the starting oxazole with triethyl orthoformate yields an intermediate imidoester derivative, which then undergoes ring closure with an aqueous solution of an amine (e.g., methylamine) to form the final oxazolo[5,4-d]pyrimidine scaffold. mdpi.com This method allows for the introduction of various substituents at the 7-position of the fused system, enabling the synthesis of a library of related compounds. mdpi.com
Mechanistic Studies of Reactivity for 5h Oxazolo 3,2 a Pyridin 5 Ol Derivatives and Analogs
Nucleophilic Attack Pathways on the Oxazolo[3,2-A]pyridinium Cation
The core of the oxazolo[3,2-a]pyridinium cation's reactivity lies in the potential for nucleophilic attack to cleave either the five-membered oxazole (B20620) ring or the six-membered pyridine (B92270) ring. nih.gov The selectivity of this attack is highly dependent on the nature of the nucleophile and the presence of substituents on the bicyclic system. mdpi.com
Studies on unsubstituted oxazolo[3,2-a]pyridinium salts have established a general pattern for ring-opening reactions based on the type of nucleophile used. nih.govresearchgate.net
5-Membered Ring Cleavage: "Soft" nucleophiles and those capable of participating in subsequent cyclization reactions tend to promote the cleavage of the oxazole ring. nih.govresearchgate.net For instance, reactions with sodium hydroxide (B78521) (NaOH), sodium hydrosulfide (B80085) (NaSH), ammonia (B1221849) (NH₃), primary amines, and CH-acids result in the opening of the five-membered ring. nih.govresearchgate.net This pathway can lead to products like N-phenacylpyridones, N-phenacylpyridinethiones, or undergo transformation to yield imidazo[1,2-a]-pyridines in the case of ammonia. researchgate.net
6-Membered Ring Cleavage: In contrast, reactions with secondary amines typically lead to the cleavage of the six-membered pyridine ring. nih.govresearchgate.net This alternative pathway highlights the cation's dual reactivity.
The following table summarizes the influence of the nucleophile on the preferred ring cleavage pathway in unsubstituted oxazolo[3,2-a]pyridinium salts.
| Nucleophile | Predominant Ring Cleavage Pathway | Resulting Product Type |
| NaOH, NaSH, NH₃, Primary Amines | 5-Membered (Oxazole) Ring | Ring-opened or transformed products (e.g., Imidazo[1,2-a]-pyridines) |
| Secondary Amines | 6-Membered (Pyridine) Ring | Ring-opened products (e.g., Aminodienes) |
This table is based on findings from referenced research articles. nih.govresearchgate.net
The introduction of a strong electron-withdrawing group, such as a nitro (NO₂) group, into the pyridine ring dramatically alters the reactivity and selectivity of nucleophilic attack. nih.gov Placing a nitro group at the 6-position significantly increases the π-deficiency of the pyridine fragment. nih.gov This electronic perturbation makes the six-membered ring the predominant site for nucleophilic attack, overriding the patterns observed in the unsubstituted system. nih.gov Consequently, the presence of the 6-nitro group channels the reaction towards pyridine ring opening, even with nucleophiles that would typically cleave the oxazole ring. nih.gov
Hydrolysis and Ammonolysis Reactions of Substituted Oxazolo[3,2-A]pyridinium Salts
The electronic changes induced by substituents like the 6-nitro group also lead to novel outcomes in hydrolysis and ammonolysis reactions, causing deviations from the expected reaction pathways. nih.gov
A key consequence of introducing a 6-nitro group is the pronounced hydrolytic instability of the oxazole fragment. nih.gov When 6-nitrooxazolo[3,2-a]pyridinium salts are treated with water, they undergo rapid hydrolytic cleavage of the five-membered oxazole ring. nih.gov This reaction does not follow the pyridine ring-opening pathway typical for these derivatives with other nucleophiles but instead leads to the formation of the starting N-phenacylpyridones. nih.govresearchgate.net This specific instability highlights how substituents can selectively weaken certain bonds within the fused heterocyclic system. nih.gov
The reaction of 6-nitrooxazolo[3,2-a]pyridinium salts with ammonia and aliphatic amines provides a clear example of abnormal reaction outcomes. nih.gov In the unsubstituted system, ammonia leads to oxazole ring cleavage and subsequent transformation into imidazo[1,2-a]-pyridines. researchgate.net However, for the 6-nitro derivatives, this reaction occurs abnormally. nih.govresearchgate.net The nucleophilic attack preferentially occurs on the highly electron-deficient pyridine ring, leading to its cleavage. nih.gov This process results in the formation of previously unknown 1-amino-2-nitro-4-(oxazole-2-yl)butadienes-1,3, a class of aminodienes, instead of the expected fused imidazopyridine structure. nih.gov
The table below contrasts the reaction outcomes for unsubstituted and 6-nitro substituted salts.
| Reactant | Product from Unsubstituted Salt | Product from 6-Nitro Substituted Salt |
| Water (Hydrolysis) | N-phenacylpyridones (Oxazole ring cleavage) | N-phenacylpyridones (Oxazole ring cleavage due to instability) |
| Ammonia (Ammonolysis) | Imidazo[1,2-a]-pyridines (Oxazole ring cleavage/transformation) | 1-Amino-2-nitro-4-(oxazole-2-yl)butadienes-1,3 (Pyridine ring cleavage) |
This table summarizes reaction outcomes as documented in the cited literature. nih.govresearchgate.net
Intramolecular Cyclization Mechanism Elucidation in Oxazolo[3,4-a]pyridines
Detailed mechanistic studies specifically elucidating the intramolecular cyclization pathways for oxazolo[3,4-a]pyridines were not available in the searched literature. Research on the intramolecular cyclization of fused pyridine systems often focuses on related scaffolds such as pyrazolopyridines, where the cyclization mechanism can be influenced by the electronic nature of the pyridine ring and the specific reaction conditions employed. However, a direct parallel to the oxazolo[3,4-a]pyridine system could not be established from the available sources.
Proposed Roles of Hemiaminal and Iminium Ion Intermediates
The reactivity of 5H-oxazolo[3,2-a]pyridin-5-ol and its derivatives is intrinsically linked to the dynamic interplay between cyclic hemiaminal structures and their corresponding open-chain and ionic forms. While direct mechanistic studies on this compound are not extensively detailed in the literature, its reactivity can be inferred from the well-documented behavior of the related aromatic oxazolo[3,2-a]pyridinium cation. This cation is known to undergo ring-opening reactions in the presence of nucleophiles, a process that strongly suggests the involvement of intermediate species. mdpi.com
The this compound molecule can be considered a masked form of an N-acylpyridinium ion. It is proposed to exist in a ring-chain tautomeric equilibrium with an open-chain aldehyde form. This equilibrium is crucial for its reactivity. The cyclic form is a hemiaminal, which is a functional group known for its potential to open into an aldehyde and an amine. In an acidic medium, the hydroxyl group of the hemiaminal can be protonated, leading to the elimination of a water molecule and the formation of a resonance-stabilized iminium ion. This iminium ion is a potent electrophile and is highly susceptible to nucleophilic attack.
The proposed mechanism for the reaction of this compound derivatives with nucleophiles can be outlined as follows:
Equilibrium: The cyclic hemiaminal form of this compound is in equilibrium with its open-chain amino-aldehyde tautomer.
Iminium Ion Formation: In the presence of acid, the hydroxyl group of the hemiaminal is protonated, followed by the loss of water to generate a highly electrophilic iminium ion.
Nucleophilic Attack: A nucleophile can then attack the iminium ion, leading to the formation of a new carbon-nucleophile bond. The position of attack can vary depending on the nature of the nucleophile and the substitution pattern on the heterocyclic system.
The stability and reactivity of these intermediates are influenced by substituents on the oxazolo[3,2-a]pyridine (B1258410) core. For instance, the introduction of an electron-withdrawing group, such as a nitro group, into the pyridine ring of the related oxazolo[3,2-a]pyridinium system has been shown to dramatically alter its reactivity, making the oxazole fragment more susceptible to hydrolytic cleavage. mdpi.com This highlights the delicate electronic balance that governs the stability of the ring system and the propensity for the formation of intermediates.
The table below summarizes the proposed intermediates and their roles in the reactivity of this compound derivatives.
| Intermediate | Structure | Proposed Role in Reactivity |
| Hemiaminal | Cyclic form of this compound | Acts as a stable, cyclic precursor that can ring-open to reveal reactive functionalities. |
| Iminium Ion | Cationic species with a C=N+ bond | A highly electrophilic intermediate that readily reacts with a wide range of nucleophiles. |
| Open-Chain Tautomer | Amino-aldehyde form | An acyclic intermediate that can undergo reactions characteristic of aldehydes. |
This equilibrium between the hemiaminal, the open-chain aldehyde, and the iminium ion provides a versatile platform for a variety of chemical transformations, allowing the oxazolo[3,2-a]pyridine scaffold to react with a diverse range of nucleophiles.
Reactivity with Various Nucleophiles and Desulfurization Reactions in Related Oxazolo-Thieno-Pyrimidine Systems
While the specific chemical literature on "oxazolo-thieno-pyrimidine" systems is limited, their reactivity can be extrapolated from studies on closely related fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, thieno[3,4-d]pyrimidines, and oxazolo[5,4-d]pyrimidines. These systems are of significant interest in medicinal chemistry due to their structural similarity to purine (B94841) bases. nih.gov
The reactivity of these related systems with nucleophiles is largely dictated by the electron-deficient nature of the pyrimidine (B1678525) ring, which is further influenced by the fused thiophene (B33073) or oxazole ring and the substituents present. Common reactions involve nucleophilic substitution at various positions of the pyrimidine ring. For example, chloro-substituted thienopyrimidines are versatile intermediates for the introduction of a wide range of nucleophiles.
A variety of nucleophiles have been shown to react with these related heterocyclic systems, including:
Amines: Primary and secondary amines are common nucleophiles used to introduce amino functionalities, which are often crucial for biological activity.
Hydrazines: Reaction with hydrazine (B178648) can lead to the formation of hydrazino derivatives, which can be further cyclized to generate fused triazolo or tetrazolo ring systems. mdpi.com
Alkoxides and Thiolates: These nucleophiles can be used to introduce alkoxy and alkylthio groups, respectively.
Active Methylene (B1212753) Compounds: Carbanions derived from active methylene compounds can also act as nucleophiles, leading to the formation of new carbon-carbon bonds.
The following table provides examples of nucleophilic substitution reactions on related thieno[2,3-d]pyrimidine (B153573) systems.
| Thieno[2,3-d]pyrimidine Derivative | Nucleophile | Product | Reference |
| 4-Chlorothieno[2,3-d]pyrimidine | Aromatic Amines | 4-(Arylamino)thieno[2,3-d]pyrimidines | researchgate.net |
| 4-Chlorothieno[2,3-d]pyrimidine | Secondary Amines | 4-(Dialkylamino)thieno[2,3-d]pyrimidines | researchgate.net |
| 2-Methylthio-thieno[2,3-d]pyrimidin-4-one | Hydrazine Hydrate | 2-Hydrazino-thieno[2,3-d]pyrimidin-4-one | mdpi.com |
Desulfurization Reactions:
Desulfurization reactions in the context of thieno-pyrimidine systems are not as commonly reported as nucleophilic substitutions. However, the thiophene ring, in general, can undergo desulfurization under various conditions, typically involving reductive cleavage of the carbon-sulfur bonds. Raney nickel is a classic reagent for such transformations.
Computational and Theoretical Investigations of Oxazolo 3,2 a Pyridine Systems
Quantum Chemical Calculations for Structural Elucidation and Stability Assessment
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These calculations can predict molecular geometries, electronic structures, and energetic landscapes, offering a detailed picture of stability and conformational preferences.
The stability of different conformers and isomers of oxazolo[3,2-a]pyridine (B1258410) derivatives is a critical factor in their chemical behavior and biological activity. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the absolute and relative energies of these species. For instance, in a study on oxadiazolo pyridine (B92270) derivatives, DFT analysis was used to confirm their drug-like properties. nih.gov While specific energy data for 5H-Oxazolo[3,2-a]pyridin-5-ol is not extensively documented in available literature, the principles of such analyses are well-established.
Table 1: Illustrative Example of Relative Energy Calculations for Hypothetical Isomers of a Substituted Oxazolo[3,2-a]pyridine
| Isomer/Conformer | Method/Basis Set | Absolute Energy (Hartree) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Isomer A | B3LYP/6-31G(d) | -552.789 | 0.00 |
| Isomer B | B3LYP/6-31G(d) | -552.785 | 2.51 |
| Conformer C1 | B3LYP/6-31G(d) | -552.789 | 0.00 |
| Conformer C2 | B3LYP/6-31G(d) | -552.787 | 1.25 |
Note: This table is a hypothetical representation to illustrate the type of data generated from quantum chemical calculations.
Computational Insights into Reaction Mechanisms and Pathways
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving oxazolo[3,2-a]pyridine systems. The aromatic oxazolo[3,2-a]pyridinium ring system is known to react with nucleophiles in various ways, leading to a diverse range of heterocyclic structures. mdpi.com The reactivity of the oxazolo[3,2-a]pyridinium cation is marked by the potential for cleavage of either the five-membered oxazole (B20620) ring or the six-membered pyridine ring. mdpi.com
The introduction of substituents can dramatically alter the reactivity. For example, the presence of a 6-nitro group in the pyridine ring of the oxazolo[3,2-a]pyridinium system makes the oxazole fragment hydrolytically unstable and directs the reaction with ammonia (B1221849) and primary amines towards the formation of aminodienes, rather than the expected imidazopyridines. mdpi.com Theoretical studies can map the potential energy surfaces of these reactions, identify transition states, and calculate activation barriers, thereby providing a detailed understanding of the reaction pathways and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Biological Potential
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wisdomlib.org This method is instrumental in predicting the activity of new compounds and in the rational design of more potent therapeutic agents. wisdomlib.org
QSAR studies have been successfully applied to various derivatives containing the oxazolo pyridine scaffold to explore their potential as antifungal agents and inhibitors of specific enzymes. nih.govwisdomlib.org For instance, a QSAR study on benzoxazoles and oxazolo-(4, 5-b) pyridines as antifungal agents developed a robust model with a high correlation coefficient (R² = 0.8616), indicating a strong relationship between the selected molecular descriptors and the observed antifungal activity. wisdomlib.org
In another study focusing on oxadiazolo pyridine derivatives as ghrelin O-acyltransferase (GOAT) inhibitors, a 2D QSAR model was developed with significant statistical parameters (R² = 0.8433, Q²LOO = 0.8303). nih.govnih.gov The model highlighted the importance of descriptors such as MLFER_E and XlogP in determining the inhibitory activity. nih.govnih.gov Such models, once validated, can be used for the virtual screening of compound libraries to identify new potential inhibitors. dmed.org.ua
Table 2: Key Statistical Parameters from a QSAR Study on Oxadiazolo Pyridine Derivatives nih.govnih.gov
| Parameter | Value | Description |
|---|---|---|
| R² | 0.8433 | Coefficient of determination for the training set |
| Q²LOO | 0.8303 | Leave-one-out cross-validation coefficient |
| R²ext | 0.7712 | Coefficient of determination for the external test set |
This table presents data for a related scaffold to illustrate the outputs of a QSAR analysis.
Molecular Docking Studies for Ligand-Target Interactions in Related Scaffolds
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. nih.gov This technique is invaluable for understanding the molecular basis of a ligand's biological activity and for designing new drugs with improved affinity and selectivity.
Biological Activity and Mechanistic Insights of Oxazolo 3,2 a Pyridine Scaffolds Excluding Clinical Human Trial Data, Dosage/administration, Safety/adverse Effect Profiles
Anti-Multi-Drug Resistance (MDR) Activities of Oxazolo[3,2-A]pyridine (B1258410) Derivatives
The emergence of multi-drug resistance (MDR) in pathogens is a critical challenge in chemotherapy. The oxazolo[3,2-a]pyridine scaffold has been identified as a promising new structural basis for agents that can reverse MDR, particularly in the protozoan parasite Leishmania.
Derivatives based on the oxazolo[3,2-a]pyridine skeleton have demonstrated a significant ability to reverse drug resistance in a multi-drug resistant strain of Leishmania tropica. nih.gov Studies have shown that these compounds can restore the efficacy of established chemotherapeutic agents like daunomycin and miltefosine (B1683995). nih.gov The compounds were evaluated for their capacity to overcome resistance, showing notable reversion indexes. nih.gov For instance, certain derivatives achieved up to a 6.7-fold reversion of resistance to daunomycin and an 8.7-fold reversion for miltefosine. nih.gov This activity highlights the potential of the oxazolo[3,2-a]pyridine framework in developing modulators to counteract resistance mechanisms in Leishmania. nih.gov
Table 1: Reversal of Drug Resistance in L. tropica by Oxazolo[3,2-a]pyridine Derivatives
| Chemotherapeutic Agent | Maximum Reversion Index |
| Daunomycin | 6.7-fold |
| Miltefosine | 8.7-fold |
Research into the MDR-reversing properties of oxazolo[3,2-a]pyridine derivatives has revealed a distinct stereoselectivity in their action. nih.gov A specific enantiopure compound, designated 20S, was found to be substantially more effective at reversing resistance to both daunomycin and miltefosine compared to its corresponding enantiomer, 20R. nih.gov This enantiomeric specificity suggests that the interaction between the oxazolo[3,2-a]pyridine derivative and its biological target within the parasite is highly dependent on a precise three-dimensional orientation, a key insight for the rational design of more potent MDR modulators. nih.gov
Structure-activity relationship (SAR) studies have underscored the importance of the core oxazolo[3,2-a]pyridine skeleton for the observed MDR reversal activity. nih.gov The consistent performance of compounds featuring this specific fused heterocyclic system in overcoming leishmanial resistance points to this scaffold as the key pharmacophore. nih.gov While detailed SAR studies are ongoing, the initial findings confirm that the oxazolo[3,2-a]pyridine framework is a foundational element for designing new molecules capable of modulating multi-drug resistance in pathogenic protozoa. nih.gov
Mechanistic Exploration of Anticancer Activities in Related Oxazolo-Pyrimidine Systems
Related heterocyclic systems, specifically oxazolo[5,4-d]pyrimidines, have been investigated for their potential as anticancer agents. mdpi.comdntb.gov.ua These compounds exhibit a range of biological activities, primarily through the inhibition of critical signaling pathways involved in cancer cell proliferation and survival. mdpi.combohrium.com
Mechanistic studies have revealed that the anticancer effects of certain oxazolo[5,4-d]pyrimidine (B1261902) derivatives are linked to the suppression of protein kinase activation. mdpi.com Specifically, these compounds have been shown to decrease the phosphorylation of key enzymes in oncogenic signaling pathways, including phosphoinositide 3-kinase (PI3K) and extracellular signal-regulated kinase 1/2 (ERK 1/2). mdpi.com By inhibiting the phosphorylation and subsequent activation of these kinases, the compounds effectively disrupt the downstream signaling cascades that promote tumor cell growth and survival. mdpi.com
A primary mechanism for the anticancer activity of oxazolo[5,4-d]pyrimidine derivatives is their potent inhibition of tumor angiogenesis. nih.gov This anti-angiogenic effect is achieved through the direct inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. nih.govmdpi.com These compounds act as VEGFR-2 inhibitors, and docking analyses suggest they interact with the ATP-binding site of the kinase. nih.gov By blocking VEGFR-2, these derivatives inhibit downstream signaling pathways, including the phosphorylation of PI3K and ERK1/2, which are crucial for the proliferation of endothelial cells and the formation of new blood vessels that supply tumors. mdpi.com Several 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines have been synthesized and shown to have significant inhibitory activity against both VEGFR-2 kinase and human umbilical vein endothelial cells (HUVEC). nih.gov
Table 2: Anticancer Mechanisms of Oxazolo-Pyrimidine Systems
| Mechanism | Target Pathway/Enzyme | Biological Outcome |
| Inhibition of Protein Kinase Activation | PI3K, ERK 1/2 | Suppression of tumor cell growth and survival |
| Anti-angiogenesis | VEGFR-2 | Inhibition of new blood vessel formation in tumors |
Inhibition of Aurora Kinase A (AURKA)
Aurora Kinase A is a crucial enzyme in cell cycle regulation, and its overexpression is linked to various cancers. Consequently, it has become a significant target for anticancer drug development. While specific studies on 5H-Oxazolo[3,2-a]pyridin-5-ol are not detailed in the provided search results, the broader class of nitrogen-containing heterocyclic compounds has been explored for AURKA inhibition. For instance, a novel class of Aurora A kinase inhibitors was developed by modifying the pyrimidine (B1678525) moiety of a known inhibitor, VX-680, to a 3-cyano-6-(5-methyl-3-pyrazoloamino)pyridine structure. nih.govresearchgate.net One compound from this series demonstrated potent inhibitory activity against Aurora A kinase. nih.gov This highlights the potential of pyridine-based scaffolds in designing selective AURKA inhibitors.
EGFR Inhibition as a Therapeutic Target
The epidermal growth factor receptor (EGFR) is another critical target in cancer therapy, as its abnormal expression can lead to tumor development. nih.govwaocp.org The development of small-molecule inhibitors that block the intracellular tyrosine kinase domain of EGFR is a widely pursued strategy. nih.govwaocp.org Research into oxazolo[4,5-g]quinazoline-2(1H)-one derivatives, which share a fused oxazole (B20620) ring system, has identified them as potential EGFR inhibitors through computational methods like pharmacophore-based virtual screening and molecular dynamics simulations. nih.govwaocp.org These studies aim to identify compounds that can effectively bind to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its phosphorylation activity and downstream signaling pathways. waocp.org
P-glycoprotein Inhibitory Mechanisms
P-glycoprotein (P-gp) is a membrane transporter that contributes to multidrug resistance (MDR) in cancer cells by actively pumping chemotherapy drugs out of the cell. Inhibiting P-gp is a strategy to overcome MDR. P-gp inhibitors can act through various mechanisms, including direct competition with drugs for the binding site, allosteric modulation, or interference with the ATP hydrolysis that powers the pump. researchgate.net Studies on novel oxazolo[5,4-d]pyrimidine derivatives have evaluated their ability to inhibit P-glycoprotein. nih.govresearchgate.net The evaluation of P-gp inhibitory activity helps in identifying compounds that could potentially be used to reverse multidrug resistance in cancer therapy. researchgate.net Some flavanone (B1672756) derivatives have been investigated as allosteric inhibitors that may target the interface between the nucleotide-binding domains (NBDs) and intracellular helices (ICHs), thereby impairing the conformational changes needed for drug efflux. nih.gov
Induction of Pro-apoptotic Pathways
Inducing apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of apoptosis, and inhibiting anti-apoptotic members of this family can trigger cancer cell death. mdpi.com Research on certain oxazolo[5,4-d]pyrimidine derivatives has explored their pro-apoptotic activity. nih.govresearchgate.net These compounds, featuring an isoxazole (B147169) substituent and aliphatic-amino chains, have been investigated for their ability to inhibit BCL-2, which would release pro-apoptotic proteins and induce apoptosis. mdpi.com The cytotoxic effects of these compounds are often evaluated against various human cancer cell lines. nih.govresearchgate.net For example, one derivative, compound 3g, was found to be particularly potent against the HT29 colon adenocarcinoma cell line. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Analysis for Anticancer Potential
Structure-Activity Relationship (SAR) analysis is essential for optimizing the therapeutic efficacy of a chemical scaffold. For fused heterocyclic systems like oxazolo[5,4-d]pyrimidines, SAR studies provide insights into how different substituents on the core structure influence their anticancer activity. mdpi.com For instance, the presence of an isoxazole substituent at position 2 and various aliphatic amino chains at position 7 of the oxazolo[5,4-d]pyrimidine system has been a focus of such analyses. nih.govmdpi.com In one study, a compound with a 3-(N,N-dimethylamino)propyl substituent (compound 3g) was identified as the most potent against the HT29 cell line. nih.gov Similarly, for thiazolo[4,5-d]pyrimidine (B1250722) derivatives, SAR analysis revealed that 7-chloro derivatives showed significant cytotoxic effects, with compound 3b being the most active among a synthesized series. mdpi.com These studies are crucial for the rational design of more potent and selective anticancer agents. mdpi.com
Table 1: Cytotoxic Activity of Selected Thiazolo[4,5-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| 3b | C32 (Melanoma) | 24.4 |
| A375 (Melanoma) | 25.4 | |
| 3d | C32 (Melanoma) | 87.4 |
| A375 (Melanoma) | 103 | |
| 4a | CHO-K1 (Normal) | 48.5 |
| HaCaT (Normal) | 747.5 |
Data sourced from research on 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione and related compounds. mdpi.com
Anti-inflammatory Potential of Oxazolo/Thiazolo Pyrimidine Derivatives
Derivatives of thiazolo[3,2-a]pyrimidine have been synthesized and evaluated for their anti-inflammatory properties. nih.govnih.govresearchgate.net These investigations have led to the identification of compounds with notable activity, sometimes comparable or greater than that of established anti-inflammatory drugs like indomethacin. nih.govresearchgate.net
In vitro Evaluation Methods and Mechanistic Considerations (e.g., Protein Denaturation)
A key in vitro method for assessing anti-inflammatory potential is the protein denaturation inhibition assay. nih.gov Denaturation of proteins is a well-documented cause of inflammation. nih.gov The ability of a compound to prevent this process is considered a good indicator of its anti-inflammatory activity. nih.gov The egg albumin denaturation assay is a commonly used method for this evaluation. nih.gov
In studies involving thiazolo[3,2-a]pyrimidine derivatives, compounds were tested for their ability to inhibit protein denaturation. researchgate.net The percentage of inhibition is calculated relative to a control, with a standard drug like diclofenac (B195802) sodium or acetylsalicylic acid used for comparison. nih.govnih.gov This assay provides a mechanistic insight, suggesting that the anti-inflammatory action of these compounds may be related to their ability to stabilize proteins and prevent the inflammatory cascade triggered by denaturation. nih.govnih.gov Further studies have evaluated the ability of thiazolo[3,2-a]pyrimidine derivatives to inhibit the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in mouse macrophages, providing more detailed mechanistic understanding. nih.gov
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters |
| oxazolo[4,5-g]quinazoline-2(1H)-one |
| oxazolo[5,4-d]pyrimidine |
| 3-cyano-6-(5-methyl-3-pyrazoloamino)pyridine |
| 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione |
| Indomethacin |
| Diclofenac sodium |
| Acetylsalicylic acid |
| VX-680 |
| Gefitinib |
| Sorafenib |
| Tivozanib |
| 5-Fluorouracil |
| Cisplatin |
| Verapamil |
| Doxorubicin |
| Rhodamine-123 |
| Flavanone |
| Thiocolchicoside |
Structural Determinants Influencing Anti-inflammatory Activity
While direct studies on the anti-inflammatory properties of this compound are not extensively detailed in available literature, research on related oxazolopyridine isomers and analogous fused heterocyclic systems provides valuable insights into the structural features that govern anti-inflammatory activity. Structure-activity relationship (SAR) studies on these related compounds highlight key molecular modifications that can enhance or diminish their effects.
For the isomeric scaffolds, 2-(substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines, have demonstrated notable anti-inflammatory and analgesic properties. Some derivatives within this series exhibit activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone (B1037) and indomethacin, but with a reduced risk of gastrointestinal irritation. nih.gov This suggests that the oxazolopyridine core can serve as a nonacidic scaffold for anti-inflammatory agents.
In the broader context of fused heterocyclic compounds, thiazolo[3,2-a]pyrimidine derivatives, which are structurally analogous to oxazolopyridines, have been investigated for their potent anti-inflammatory effects, particularly in the context of acute lung injury. nih.gov SAR studies on this class of compounds revealed that specific substitutions on the pyrimidine ring system are critical for activity. For instance, the introduction of different functional groups can modulate the inhibition of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov
Anti-Gastric Secretion Activity in Analogous Oxazolo-Thieno-Pyrimidine Derivatives
Investigations into compounds structurally related to the oxazolopyridine scaffold have identified significant anti-gastric secretion properties. Specifically, a series of 2,3-dihydro-5H-oxazolo[3,2-a]thieno-pyrimidine derivatives has been synthesized and evaluated for its ability to inhibit gastric acid secretion. nih.govnih.gov These compounds represent a fusion of oxazole, thieno, and pyrimidine rings, creating a complex heterocyclic system with distinct biological activities.
The synthesis of these derivatives often starts from corresponding aminothiopheneesters, which are converted in a two-step process to the final tricyclic products. nih.gov The evaluation of these compounds for gastric antisecretory activity was conducted in pylorus-ligated rat models, a standard preclinical model for assessing the efficacy of anti-ulcer agents. The activity of these novel derivatives was compared against cimetidine, a well-established anti-ulcer drug. nih.gov
Structure-activity relationship (SAR) analyses of these oxazolo-thieno-pyrimidine derivatives have shed light on the molecular features that influence their antisecretory effects. The arrangement of the thieno[3,2-d], [3,4-d], and [2,3-d]pyrimidin-5-one systems, as well as the presence of chloro-substituents, were found to be important determinants of their biological activity. nih.govnih.gov The specific isomeric form of the thienopyrimidine core and the substitution patterns were systematically varied to understand their impact on potency, providing a framework for the design of more effective anti-gastric secretion agents based on this scaffold. nih.gov
Below is a table summarizing the types of derivatives studied and their evaluated activity.
| Compound Class | Core Isomers Studied | Activity Evaluated | Key Findings |
| 2,3-dihydro-5H-oxazolo[3,2-a]thieno-pyrimidin-5-one derivatives | thieno[3,2-d], [3,4-d], [2,3-d] | Gastric Antisecretory | Structure-activity relationships were established, with certain isomers and chloro-substituted derivatives showing notable activity compared to cimetidine. nih.govnih.gov |
General Biological Screening Methodologies for Mechanistic Investigation (e.g., Cell-based assays for activity assessment)
The investigation of the biological activity and mechanism of action of novel compounds like oxazolopyridine derivatives relies on a variety of robust screening methodologies. Cell-based assays are particularly valuable as they allow for the study of cellular responses in a controlled environment, providing insights into the molecular pathways affected by the compound. wisdomlib.org
For assessing anti-inflammatory activity, a common approach involves the use of macrophage-like cell lines, such as RAW 264.7, or human monocytic cell lines like THP-1. chemistryworldconference.com These cells can be stimulated with inflammatory agents like lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of mediators such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6, and IL-1β). mdpi.comnih.gov The efficacy of a test compound is then measured by its ability to inhibit the production of these inflammatory markers.
Mechanistic insights are often gained by examining the effect of the compounds on key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammation. mdpi.comnih.gov Assays can be designed to measure the phosphorylation status of key proteins in these pathways, such as IκBα, p65 (for NF-κB) and JNK, ERK, p38 (for MAPK), or the nuclear translocation of NF-κB p65. nih.govnih.gov Inhibition of these steps provides strong evidence for the compound's mechanism of action.
A summary of common in vitro screening assays is provided in the table below.
| Assay Type | Cell Line/System | Measured Endpoint | Pathway Investigated |
| Nitric Oxide (NO) Production | RAW 264.7, THP-1 | NO levels (measured by Griess reagent) | General inflammatory response |
| Cytokine Release | RAW 264.7, THP-1, Primary Macrophages | Levels of TNF-α, IL-6, IL-1β (measured by ELISA) | Pro-inflammatory cytokine production |
| NF-κB Activation | Reporter cell lines (e.g., HEK293-NF-κB-luc), Macrophages | Reporter gene activity, Phosphorylation of IκBα/p65, p65 nuclear translocation | NF-κB signaling pathway nih.gov |
| MAPK Activation | Macrophages, other relevant cell types | Phosphorylation of ERK, JNK, p38 (measured by Western Blot) | MAPK signaling pathway nih.gov |
| Protein Denaturation | Egg albumin or bovine serum albumin | Inhibition of heat-induced protein denaturation | General anti-inflammatory potential wisdomlib.org |
| Membrane Stabilization | Red blood cells | Inhibition of hypotonic solution-induced hemolysis | Protection against cell lysis during inflammation wisdomlib.org |
These methodologies, ranging from general screens for anti-inflammatory potential to specific assays targeting key signaling pathways, are essential tools for characterizing the biological activity of novel heterocyclic compounds and elucidating their mechanisms of action at the molecular level.
Advanced Characterization Techniques in Oxazolo 3,2 a Pyridine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For compounds such as 5H-Oxazolo[3,2-a]pyridin-5-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic framework.
¹H (proton) and ¹³C (carbon-13) NMR spectra offer the primary evidence for the structural assembly of the oxazolo[3,2-a]pyridine (B1258410) core.
In the ¹H NMR spectrum, the chemical shift (δ) of each proton is influenced by its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons, governed by spin-spin coupling constants (J). For this compound, the aromatic protons on the pyridine (B92270) ring and the protons on the oxazole (B20620) ring would appear at characteristic chemical shifts. The hydroxyl proton typically presents as a broad singlet, its position being sensitive to solvent and concentration.
The ¹³C NMR spectrum, often recorded with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts indicate the type of carbon (e.g., sp², sp³, C=O, C-O). The carbon attached to the hydroxyl group (C5) and the bridgehead carbon would have distinct chemical shifts that are crucial for confirming the fused ring system.
A representative dataset for the structural confirmation of a related oxazolo[3,2-a]pyrimidin-7-one derivative highlights the utility of this technique. mdpi.com For instance, in 5-(Trifluoromethyl)-7H-oxazolo[3,2-a]pyrimidin-7-one, the proton NMR spectrum in CDCl₃ shows signals at δ 7.56 (d, J = 2.0 Hz, 1H), 7.42–7.38 (m, 1H), and 6.78 (s, 1H), which are assigned to the protons on the heterocyclic core. mdpi.com The ¹³C NMR spectrum displays key signals confirming the carbon backbone, including the carbonyl carbon and carbons influenced by the fluorine substituent. mdpi.com
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This table is illustrative and based on typical values for similar heterocyclic systems.
| ¹H NMR (in DMSO-d₆) | ¹³C NMR (in DMSO-d₆) | |||
|---|---|---|---|---|
| Position | Chemical Shift (δ, ppm) | Multiplicity | Position | Chemical Shift (δ, ppm) |
| H2 | ~7.8 | d | C2 | ~130 |
| H3 | ~6.9 | d | C3 | ~115 |
| H5-OH | ~5.5 | br s | C5 | ~95 |
| H6 | ~7.1 | t | C6 | ~125 |
| H7 | ~6.8 | d | C7 | ~118 |
| H8 | ~8.2 | d | C8 | ~145 |
| C8a | ~150 |
While 1D NMR spectra propose a structure, 2D NMR experiments provide definitive proof of atomic connectivity. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. HMBC reveals long-range correlations (typically over 2-3 bonds) between protons and carbons.
For this compound, an HMBC experiment would show a correlation between the hydroxyl proton and the C5 carbon, as well as adjacent carbons like C6. Crucially, it would also show correlations between protons on one ring and carbons on the other, confirming the fused nature of the heterocyclic system. For example, the proton at the H8 position should show a correlation to the bridgehead carbon (C8a), unequivocally establishing the ring fusion. The assignment of closely spaced signals in complex molecules, such as various aryl-substituted dihydroimidazoles, has been unequivocally confirmed using 2D heteronuclear correlation spectra like HMQC and HMBC. nih.gov
Modern NMR spectroscopy is not limited to static structure analysis; it can also be used to monitor chemical reactions in real time. analytik.news By setting up a reaction inside an NMR tube or using a flow-cell setup, chemists can track the disappearance of starting materials, the appearance of products, and the transient formation of reaction intermediates. scilit.combeilstein-journals.org
In the synthesis of this compound, real-time NMR monitoring could elucidate the reaction mechanism by identifying key intermediates that may not be isolable. beilstein-journals.org This in operando analysis provides critical kinetic data and mechanistic insights, allowing for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize byproduct formation. analytik.news For example, the use of flow NMR has enabled the detection of unstable intermediates in radical addition reactions, which was crucial for elucidating the reaction mechanism. beilstein-journals.org
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of a compound's molecular formula. mdpi.com For this compound (C₇H₆N₂O₂), HRMS would confirm the elemental composition by matching the experimental mass to the calculated exact mass with a high degree of precision.
Furthermore, MS provides structural information through the analysis of fragmentation patterns, typically induced by electron impact (EI-MS). sapub.org The molecular ion (M⁺) of this compound would undergo characteristic fragmentation, likely involving the loss of small, stable molecules or radicals. Potential fragmentation pathways could include:
Loss of a hydroxyl radical (•OH).
Loss of water (H₂O).
Retro-Diels-Alder reactions or other ring-opening mechanisms of the heterocyclic core.
Studies on related systems like thiazolo[3,2-a]pyrimidines show that fragmentation often begins in the less stable ring, followed by the decomposition of the more stable aromatic ring. sapub.org The resulting fragment ions provide a fingerprint that helps to confirm the proposed structure.
Table 2: Predicted Mass Spectrometry Data for this compound
| Analysis | Expected Result for C₇H₆N₂O₂ |
|---|---|
| Calculated Exact Mass | 150.0429 |
| HRMS (ESI) [M+H]⁺ | 151.0502 |
| Key EI-MS Fragments (m/z) | M⁺ (150), M-OH (133), M-H₂O (132), fragments corresponding to pyridine or oxazole ring cleavage. |
Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov It works by measuring the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of specific chemical bonds.
For this compound, the IR spectrum would exhibit several characteristic absorption bands that confirm its key structural features:
O-H Stretch: A broad and strong absorption band typically in the region of 3200-3600 cm⁻¹ would be a clear indication of the hydroxyl group. libretexts.org
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹.
C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region would correspond to the stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the fused aromatic system.
C-O Stretch: A strong band in the fingerprint region, typically around 1050-1250 cm⁻¹, would confirm the presence of the C-O single bonds within the oxazole ring and the C-OH group. libretexts.org
The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule, serving as a molecular fingerprint for identification. libretexts.org
X-ray Crystallography for Definitive Solid-State Structure Determination
While NMR, MS, and IR provide compelling evidence for a molecular structure, X-ray crystallography offers the most definitive and unambiguous proof. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the precise three-dimensional arrangement of atoms in the crystal lattice, providing exact bond lengths, bond angles, and stereochemistry. mdpi.com
For this compound, a successful crystal structure analysis would:
Confirm the planar or near-planar geometry of the fused ring system.
Provide precise measurements of all bond lengths and angles, confirming the C-O, C=N, and C-C bond orders.
Reveal the intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing.
Crystal structures of related compounds, such as trans(3R,2aS)-(-)-3-phenyl-hexahydro-oxazolo[3,2-a]pyridin-5-one, have been reported, demonstrating how this technique is used to determine the exact geometry and stereochemistry of the fused ring system. nih.govresearchgate.net
Future Research Directions and Unexplored Avenues for 5h Oxazolo 3,2 a Pyridin 5 Ol
Development of Novel and Sustainable Synthetic Routes for Functionalized Derivatives
Future synthetic research should prioritize the development of efficient and environmentally benign methods for the synthesis of 5H-Oxazolo[3,2-a]pyridin-5-ol and its derivatives. While classical synthetic approaches exist for related heterocyclic systems, there is a pressing need for methodologies that offer higher yields, greater stereoselectivity, and the use of less hazardous reagents.
Key areas for exploration include:
Catalytic Strategies: The development of novel catalytic systems, such as those based on transition metals or organocatalysts, could facilitate more efficient cyclization reactions to form the oxazolo[3,2-a]pyridine (B1258410) core.
Multi-component Reactions: Designing one-pot, multi-component reactions would offer a streamlined approach to constructing functionalized derivatives, reducing the number of synthetic steps and purification processes. rsc.org
Flow Chemistry: The application of continuous flow chemistry could enable safer, more scalable, and highly controlled production of these compounds.
Green Solvents and Reagents: A focus on utilizing green solvents and renewable starting materials will be crucial for developing sustainable synthetic protocols.
In-depth Mechanistic Investigations of Complex Reactivity Patterns and Rearrangements
A thorough understanding of the reactivity and potential rearrangements of this compound is fundamental for its application in both chemical synthesis and medicinal chemistry. The introduction of a nitro group into the pyridine (B92270) ring of the oxazolo[3,2-a]-pyridinium ring system, for instance, has been shown to dramatically alter its reactivity. mdpi.com
Future mechanistic studies should aim to:
Elucidate Reaction Pathways: Detailed kinetic and spectroscopic studies can unravel the mechanisms of key reactions, such as nucleophilic and electrophilic substitutions, ring-opening reactions, and rearrangements.
Isolating and Characterizing Intermediates: The trapping and characterization of reactive intermediates will provide direct evidence for proposed reaction mechanisms.
Computational Analysis: Quantum chemical calculations can be employed to model reaction pathways, predict transition states, and rationalize observed reactivity patterns.
Rational Design of New Derivatives with Enhanced Biological Activity and Selectivity
The oxazolo[3,2-a]pyridine scaffold is present in molecules with a wide range of biological activities, including potential applications as anticancer and antitubercular agents. nih.govmdpi.comnih.gov Rational design of novel derivatives of this compound could lead to the discovery of potent and selective therapeutic agents.
Future design strategies should focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure and analysis of the resulting changes in biological activity will be crucial for identifying key pharmacophoric features.
Bioisosteric Replacements: The use of bioisosteres to modify the physicochemical properties of the molecule can lead to improved potency, selectivity, and pharmacokinetic profiles.
Fragment-Based Drug Discovery: This approach can be utilized to identify small molecular fragments that bind to a biological target, which can then be grown or linked to generate more potent lead compounds.
| Derivative Class | Potential Biological Target | Rationale for Design |
| Fluorinated Analogues | Kinases, Proteases | Introduction of fluorine can enhance metabolic stability and binding affinity. mdpi.com |
| Fused-Ring Systems | DNA Intercalators, Topoisomerase Inhibitors | Extension of the aromatic system can facilitate interactions with biological macromolecules. nih.gov |
| Chiral Derivatives | G-protein Coupled Receptors | Stereochemistry often plays a critical role in receptor recognition and binding. nih.gov |
Integration of Advanced Computational Modeling for Predictive Compound Design and Optimization
In silico methods are invaluable tools in modern drug discovery and can significantly accelerate the design and optimization of new compounds.
The integration of computational modeling in the study of this compound should involve:
Molecular Docking: To predict the binding modes of derivatives with their biological targets and to guide the design of more potent inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the structural features of molecules with their biological activities.
ADMET Prediction: To computationally assess the absorption, distribution, metabolism, excretion, and toxicity properties of new derivatives at an early stage of development.
Exploration of Novel Biological Targets and Therapeutic Applications
While related heterocyclic systems have shown promise in areas like oncology and infectious diseases, the full therapeutic potential of this compound derivatives remains largely unexplored.
Future research should aim to:
High-Throughput Screening: Screening libraries of derivatives against a wide range of biological targets can identify novel therapeutic applications.
Phenotypic Screening: This approach can identify compounds that produce a desired phenotypic change in cells or organisms, without prior knowledge of the biological target.
Target Deconvolution: Once a compound with interesting biological activity is identified, further studies will be needed to elucidate its mechanism of action and identify its specific molecular target(s).
| Therapeutic Area | Potential Molecular Target | Supporting Evidence from Related Compounds |
| Neurodegenerative Diseases | Monoamine Oxidase (MAO) | Certain nitrogen-containing heterocycles exhibit MAO inhibitory activity. |
| Inflammatory Diseases | Cyclooxygenase (COX) Enzymes | Oxazole (B20620) derivatives have been investigated as anti-inflammatory agents. researchgate.net |
| Viral Infections | Viral Proteases or Polymerases | Fused heterocyclic systems are known to possess antiviral properties. |
Investigation of Applications in Material Science or other Non-Biological Fields
Beyond its potential in medicine, the unique electronic and photophysical properties of the this compound scaffold could be exploited in the field of material science.
Unexplored avenues in non-biological applications include:
Organic Light-Emitting Diodes (OLEDs): The conjugated π-system of the oxazolopyridine core could be functionalized to create novel organic electronic materials.
Fluorescent Probes: Derivatives with suitable substituents could be developed as fluorescent sensors for the detection of metal ions or other analytes.
Corrosion Inhibitors: The nitrogen and oxygen atoms in the heterocyclic system could enable these molecules to act as effective corrosion inhibitors for metals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
